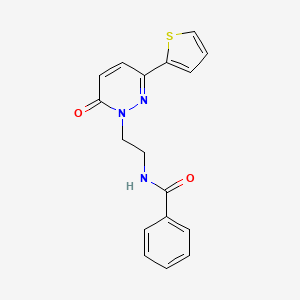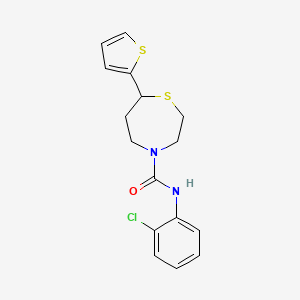
N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide, also known as CCT018159, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the thiazepane class of compounds and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Labeling
N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide, a compound with a complex structure, has been the subject of various research studies focusing on its synthesis and potential applications. A key aspect of its study involves the development of efficient synthesis methods. For instance, Saemian et al. (2012) describe a method for labeling a closely related compound, N-(7-chloro-1- methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2-carboxamide, with 14C, highlighting the importance of radiolabeling in pharmacological and environmental research (Saemian, Shirvani, & Javaheri, 2012).
Antimicrobial and Antioxidant Activity
Research has also explored the antimicrobial and antioxidant properties of derivatives of thiophene-carboxamide. Kumar et al. (2008) synthesized acid chloride derivatives of a similar compound, 2-Amino-N-(3-Chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta[b]thiophene-3-carboxamide, and assessed their in vitro anti-inflammatory and antioxidant activity. These studies suggest potential applications in developing new antimicrobial and anti-inflammatory agents (Kumar, Anupama, & Khan, 2008).
Anticancer Potential
The anticancer potential of thiophene-carboxamide derivatives is another significant area of research. Atta and Abdel‐Latif (2021) synthesized new thiophene-2-carboxamide derivatives and evaluated their cytotoxicity against various cancer cell lines. Their findings highlight the compound's promising role in cancer therapy, particularly due to the inhibitory activity against specific cell lines (Atta & Abdel‐Latif, 2021).
Potential in Neuropharmacology
Interestingly, some research has also focused on the neuropharmacological applications of related compounds. For example, Torres et al. (1999) investigated the anti-inflammatory effects of 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide in a mouse model, suggesting potential implications in studying neurological disorders and inflammation (Torres, Nardi, Ferrara, Ribeiro-do-valle, & Farges, 1999).
properties
IUPAC Name |
N-(2-chlorophenyl)-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS2/c17-12-4-1-2-5-13(12)18-16(20)19-8-7-15(22-11-9-19)14-6-3-10-21-14/h1-6,10,15H,7-9,11H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEUPNQXJMJBLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

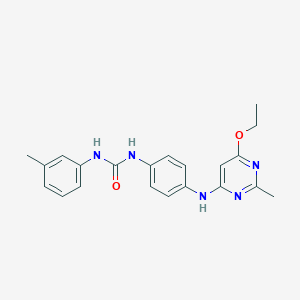
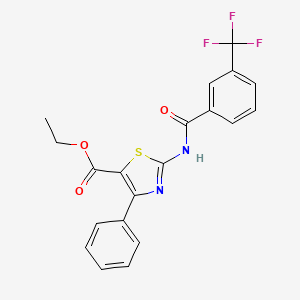
![2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2365868.png)
![7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2365869.png)
![N-cyclopentyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2365870.png)

![7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2365873.png)
![7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2365874.png)
![2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2365875.png)
![2-(5-(1,2-dithiolan-3-yl)pentanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2365876.png)
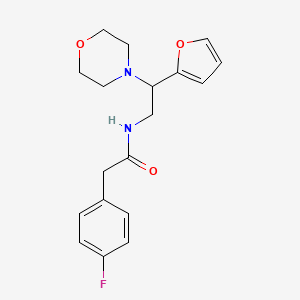
![3-[(3-Hydroxyphenyl)methyl]-1-phenylurea](/img/structure/B2365879.png)
![1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2365881.png)
